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Compound of Interest

Compound Name:
Tert-butyl 4-amino-3-

fluorobenzoate

Cat. No.: B120008 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional arrangement of molecules is paramount for rational drug design. This guide

provides a comparative analysis of the X-ray crystal structure of key fluorinated aminobenzoate

derivatives, offering insights into the impact of fluorine substitution on molecular conformation

and crystal packing. While the specific crystal structure for tert-butyl 4-amino-3-
fluorobenzoate remains elusive in publicly available databases, a detailed examination of the

closely related ethyl 4-amino-3,5-difluorobenzoate provides a valuable reference point. This

guide will compare its structural parameters with other relevant fluorinated and substituted

aromatic compounds.

Comparative Crystallographic Data
The introduction of fluorine atoms into a molecular scaffold can significantly influence its

electronic properties, lipophilicity, and metabolic stability, making fluorinated compounds highly

valuable in medicinal chemistry. The following tables summarize key crystallographic data for

ethyl 4-amino-3,5-difluorobenzoate, providing a basis for comparison with other structurally

related molecules.
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Compound Ethyl 4-amino-3,5-difluorobenzoate[1][2][3]

Chemical Formula C₉H₉F₂NO₂

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 8.527(1) Å, b = 14.789(2) Å, c = 7.399(1) Å

α = 90°, β = 107.59(1)°, γ = 90°

Volume (Å³) 889.1(2)

Z (Molecules per unit cell) 4

Density (calculated) (Mg/m³) 1.505

Hydrogen Bonding N-H···O, N-H···F

Selected Bond Lengths and Angles for Ethyl 4-amino-3,5-difluorobenzoate[1][2]

Parameter Value

C=O Bond Length 1.212(4) Å

N=N Bond Length (in related azobenzene

derivative)
1.252(3) Å

Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a multi-step process that

requires meticulous execution. The general workflow, as can be inferred from related studies[4]

[5][6], is outlined below.

Synthesis and Crystallization
The synthesis of fluorinated aminobenzoates often involves standard organic chemistry

reactions. For instance, the synthesis of 4-amino-3,5-difluorobenzoic acid was achieved by the

hydrolysis of 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification.
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[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic

X-rays is directed at the crystal, which is rotated to collect diffraction data at various

orientations.

Structure Solution: The collected diffraction pattern is used to determine the unit cell

parameters and the arrangement of atoms within the crystal lattice. This is often achieved

using direct methods software like SHELXS.[4]

Structure Refinement: The initial structural model is refined using software such as SHELXL.

This process involves adjusting atomic positions, and thermal parameters to improve the

agreement between the calculated and observed diffraction data. Hydrogen atoms are often

placed in calculated positions and refined using a riding model.[4]

Workflow for X-ray Crystal Structure Determination
The following diagram illustrates the typical workflow from compound synthesis to the final

determination and analysis of its crystal structure.
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Caption: Experimental workflow for X-ray crystallography.
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Comparative Analysis and Discussion
The crystal structure of ethyl 4-amino-3,5-difluorobenzoate reveals significant intermolecular

interactions, including N-H···O and N-H···F hydrogen bonds, as well as π-stacking interactions.

[1][2][3] These interactions play a crucial role in the overall crystal packing. The presence of

two ortho-fluorine atoms to the amino group influences the electronic character of the phenyl

ring and participates in hydrogen bonding, which can be a key factor in molecular recognition at

a biological target.

In comparison to non-fluorinated analogues, the introduction of fluorine can lead to altered

molecular conformations and crystal packing arrangements. While direct data for the tert-butyl

derivative is unavailable, it is reasonable to hypothesize that the bulky tert-butyl group would

introduce significant steric hindrance, potentially disrupting the planar π-stacking interactions

observed in the ethyl derivative and leading to a different crystal packing motif. Further

research to obtain the crystal structure of tert-butyl 4-amino-3-fluorobenzoate would be

invaluable to confirm these hypotheses and provide a more complete understanding of the

structure-property relationships in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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